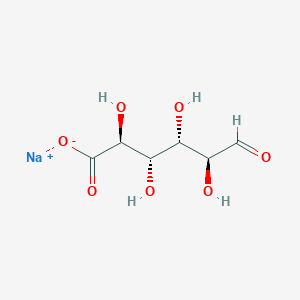

Sodium mannuronate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

921-56-2 |

|---|---|

Molecular Formula |

C6H10NaO7 |

Molecular Weight |

217.13 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3-,4+,5+;/m1./s1 |

InChI Key |

QKHMTHNLNZGTSP-MHFWOIHZSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Isomeric SMILES |

C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O.[Na] |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |

Origin of Product |

United States |

Biosynthesis and Biotechnological Production of Sodium Mannuronate and Its Polymers

Microbial Biosynthesis Pathways of Mannuronate-Containing Polysaccharides

The molecular mechanisms governing alginate biosynthesis are extensively studied in bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa and the soil bacterium Azotobacter vinelandii. nih.gov In these bacteria, the process is a complex, multi-stage pathway involving cytoplasmic precursor synthesis, polymerization at the cytoplasmic membrane, and subsequent modifications in the periplasm before export. caister.com

In alginate-producing bacteria, the majority of the genes required for biosynthesis, regulation, and modification are clustered in a chromosomal operon, typically under the control of the algD promoter. nih.gov While the genetic organization is highly similar between Pseudomonas and Azotobacter, some functional and regulatory differences exist. nih.gov The biosynthesis pathway involves the coordinated action of numerous enzymes encoded by this operon to produce and export the final polymer.

Key enzymatic steps include the synthesis of the sugar nucleotide precursor, polymerization into a nascent chain, periplasmic modifications such as epimerization and acetylation, and transport across the outer membrane. caister.com A critical modification in bacterial alginate is the O-acetylation of mannuronate residues at the C-2 and/or C-3 positions, a feature not found in algal alginates. nih.govnih.gov This acetylation is catalyzed by a complex of proteins including AlgI, AlgJ, and AlgF and protects the polymer from degradation and certain epimerases. nih.govresearcherslinks.com

Table 1: Key Genes and Enzymes in Bacterial Alginate Biosynthesis

| Gene | Protein | Function | Stage |

|---|---|---|---|

algA |

Phosphomannose Isomerase / GDP-mannose Pyrophosphorylase | Bifunctional enzyme for precursor synthesis. researcherslinks.comresearchgate.net | Precursor Synthesis |

algC |

Phosphomannomutase | Converts mannose-6-phosphate (B13060355) to mannose-1-phosphate. nih.govresearcherslinks.com | Precursor Synthesis |

algD |

GDP-mannose Dehydrogenase | Catalyzes the final step to produce the activated precursor, GDP-mannuronic acid. researchgate.netresearchgate.net | Precursor Synthesis |

alg8 |

Mannuronan Synthase (Glycosyltransferase) | The catalytic subunit of the alginate polymerase complex. nih.govqmul.ac.ukresearchgate.net | Polymerization |

alg44 |

Copolymerase Subunit | Inner membrane protein, binds c-di-GMP, essential for polymerase activity. qmul.ac.ukresearchgate.netasm.org | Polymerization |

algK |

Periplasmic Protein | Plays a role in guiding the nascent polymer chain; deletion blocks polymerization. asm.orgnih.gov | Polymerization/Export |

algG |

Mannuronan C-5-Epimerase | Periplasmic enzyme that converts some D-mannuronate residues to L-guluronate. nih.govfrontiersin.org | Periplasmic Modification |

algI, algJ, algF |

Acetyltransferase Complex | Catalyzes the O-acetylation of mannuronate residues. nih.govresearcherslinks.com | Periplasmic Modification |

algE |

Outer Membrane Porin | Facilitates the export of the finished alginate polymer. nih.gov | Export |

The synthesis of the activated monomer required for polymerization, guanosine (B1672433) diphosphate-D-mannuronic acid (GDP-mannuronic acid), occurs in the cytoplasm through a well-defined four-step enzymatic pathway. nih.govresearchgate.net The pathway begins with the central metabolite fructose-6-phosphate (B1210287), which is derived from gluconeogenesis. researchgate.netnih.gov

The conversion process is as follows:

Isomerization: The bifunctional enzyme AlgA, possessing phosphomannose isomerase activity, converts fructose-6-phosphate into mannose-6-phosphate. researcherslinks.comresearchgate.net

Mutation: The enzyme phosphomannomutase, encoded by algC, rearranges mannose-6-phosphate to mannose-1-phosphate. researcherslinks.comresearchgate.net

Activation: The second function of the bifunctional AlgA enzyme, GDP-mannose pyrophosphorylase, catalyzes the reaction of mannose-1-phosphate with guanosine triphosphate (GTP) to form GDP-mannose. researcherslinks.com

Oxidation: In the final and committing step, the enzyme GDP-mannose dehydrogenase, encoded by algD, oxidizes GDP-mannose to the activated precursor, GDP-mannuronic acid. researchgate.netresearchgate.net

This activated precursor is the substrate for the polymerization machinery located in the cytoplasmic membrane. researchgate.netresearchgate.net

The polymerization of GDP-mannuronic acid into a linear polymannuronic acid chain is a crucial step that is not yet fully understood but is known to require a multiprotein complex situated at the inner membrane. caister.comnih.gov The key components of this polymerization machinery are the proteins Alg8 and Alg44. qmul.ac.ukresearchgate.net

Alg8 is the catalytic subunit, identified as a glycosyltransferase (mannuronan synthase). qmul.ac.ukresearchgate.net It belongs to the class II family of glycosyltransferases, which catalyze polymerization with an inversion of the anomeric configuration. researchgate.net This means that to produce the β-(1→4)-linked polymannuronic acid, the donor substrate must be an α-linked sugar nucleotide, which GDP-α-D-mannuronic acid is. researchgate.net Deletion of the alg8 gene completely abolishes alginate production, confirming its essential role in polymerization. nih.gov

Alg44 is an inner membrane protein that is also essential for polymerization and is proposed to act as a copolymerase or regulatory subunit. researchgate.netasm.org It features a cytoplasmic PilZ domain that binds the secondary messenger bis-(3′-5′)-cyclic dimeric guanosine monophosphate (c-di-GMP). asm.orgresearchgate.net The binding of c-di-GMP to Alg44 is believed to activate the polymerase complex, thus linking environmental signals to alginate production. asm.orgresearchgate.net Together, Alg8 and Alg44 are thought to form the core of the alginate polymerase that synthesizes the polymannuronate chain while translocating it across the cytoplasmic membrane into the periplasm. asm.org

Precursor Metabolism and Conversion to Activated Mannuronate Units

Algal Biosynthesis of Mannuronate Polymers

Brown algae (Phaeophyceae) are the exclusive commercial source of alginate, where it serves as a primary structural component of the cell wall and intercellular matrix, providing both mechanical strength and flexibility. frontiersin.orgnih.govwiley-vch.de The fundamental biosynthetic pathway in algae mirrors that in bacteria, beginning with central carbon metabolites and proceeding through GDP-mannuronic acid. nih.gov

The pathway for alginate synthesis in brown algae was first outlined in the 1960s and involves the conversion of fructose-6-phosphate to GDP-mannuronic acid, which is then polymerized. qmul.ac.uknih.gov This process is catalyzed by a series of enzymes analogous to those found in bacteria: phosphomannose isomerase, phosphomannomutase, GDP-mannose pyrophosphorylase, and GDP-mannose dehydrogenase. researchgate.netnih.gov

The initial product of polymerization is polymannuronic acid. nih.gov This homopolymer is then subject to modification by a family of mannuronan C-5-epimerases. These enzymes catalyze the crucial final step in alginate biosynthesis: the epimerization of some D-mannuronic acid residues into α-L-guluronic acid residues at the polymer level. nih.gov This conversion is critical as it determines the final M/G ratio and block distribution, which in turn dictates the physicochemical properties of the alginate, such as its gelling ability and viscosity. researchgate.netfrontiersin.org Unlike bacteria, which may have only one or a few epimerases, brown algae like Laminaria digitata possess a large family of genes encoding different C-5-epimerases, allowing for the production of alginates with diverse structures and properties within different tissues and in response to environmental conditions. researcherslinks.comnih.gov

While the core biochemical reactions for mannuronate polymer synthesis are conserved, there are significant differences between the algal and bacterial systems, particularly in their genetic organization and post-polymerization modifications. A prominent hypothesis suggests that brown algae acquired the genes for alginate biosynthesis through a horizontal gene transfer event from a bacterium. nih.gov

Table 2: Comparison of Alginate Biosynthesis in Bacteria and Brown Algae

| Feature | Bacterial System (Pseudomonas, Azotobacter) | Algal System (Brown Algae) |

|---|---|---|

| Genetic Organization | Genes are typically clustered in a single alg operon. nih.gov |

Genes are likely not in an operon structure and are dispersed in the genome. nih.gov |

| Initial Polymer | Polymannuronic acid. nih.govnih.gov | Polymannuronic acid. nih.gov |

| Post-Polymerization Modification | O-acetylation of mannuronate residues is common; epimerization occurs in the periplasm and/or extracellularly. nih.govfrontiersin.orgresearchgate.net | No O-acetylation; epimerization is the primary modification. researchgate.net |

| Mannuronan C-5-Epimerases | One periplasmic type (AlgG) in Pseudomonas; Azotobacter also has multiple secreted extracellular types (AlgE1-7). nih.govfrontiersin.org | A large family of homologous C-5-epimerase genes allows for diverse alginate structures. nih.gov |

| Final Product Location | Secreted as an extracellular polysaccharide (capsule or slime). nih.govcaister.com | Integrated into the cell wall and intercellular matrix as a structural component. frontiersin.orgnih.gov |

| Commercial Source | Not currently used for commercial production, but a potential source for tailored alginates. nih.gov | The sole commercial source of industrial alginate. nih.gov |

Strategies for Biotechnological Production and Yield Optimization

Genetic Engineering Approaches for Enhanced Mannuronate Production

The production of mannuronate-rich polymers can be significantly enhanced through the genetic modification of alginate-producing bacteria, primarily species of Azotobacter and Pseudomonas. nih.govportlandpress.com These strategies target the genes involved in the alginate biosynthetic pathway to increase the flux towards the precursor, GDP-mannuronic acid, and to control the subsequent polymerization and modification steps. asm.orgnih.gov

Polymerization of GDP-mannuronic acid into a polymannuronate chain is carried out by a complex of inner membrane proteins, including the glycosyltransferase Alg8 and the protein Alg44. nih.govsemanticscholar.org The protein AlgK is also crucial, as it is believed to stabilize the polymerase complex; its absence halts alginate polymerization. semanticscholar.org Enhancing the expression of these polymerization genes can lead to higher production of the initial polymannuronate chain. For instance, providing extra copies of alg8 in P. aeruginosa has resulted in a significant overproduction of alginate. researchgate.net

To produce polymers that are exclusively or highly enriched in mannuronate, genetic strategies can be employed to eliminate or control the subsequent modification steps. In alginate-producing bacteria, the conversion of mannuronic acid residues to guluronic acid residues is performed by enzymes called mannuronan C-5-epimerases. ntnu.noportlandpress.com In Pseudomonas aeruginosa, this function is carried out by the periplasmic enzyme AlgG. asm.org In Azotobacter vinelandii, in addition to a periplasmic AlgG, there is a family of secreted epimerases (AlgE1-7) that further modify the polymer extracellularly. portlandpress.comresearcherslinks.com

By creating knockout mutants of the genes encoding these epimerases, it is possible to produce pure polymannuronic acid (sodium mannuronate). frontiersin.org For example, inactivating the algG gene in P. fluorescens results in the production of epimerase-defective mutants that yield pure mannuronan. researchgate.net Similarly, controlling the expression of the algE family in Azotobacter allows for the fine-tuning of the M/G ratio. Another target for modification is acetylation, a process controlled by genes like algI, algJ, and algF, which adds acetyl groups to mannuronate residues. nih.govasm.org This acetylation can protect the M-residues from epimerization. nih.gov Modulating these acetylation genes can therefore indirectly influence the final mannuronate content.

Table 1: Key Genes in Mannuronate Biosynthesis and Targets for Genetic Engineering

| Gene | Encoded Protein | Function in Biosynthesis | Genetic Engineering Strategy for High Mannuronate |

|---|---|---|---|

| algD | GDP-mannose dehydrogenase | Catalyzes the final, rate-limiting step in GDP-mannuronic acid precursor synthesis. researcherslinks.comsemanticscholar.org | Overexpression to increase precursor supply and overall yield. |

| alg8 | Glycosyltransferase | Polymerizes GDP-mannuronic acid into polymannuronate chains. nih.govsemanticscholar.org | Overexpression to enhance polymerization rate. |

| algK | Scaffolding protein | Stabilizes the polymerization complex in the periplasm. nih.govsemanticscholar.org | Ensuring sufficient expression to support high polymerization activity. |

| algG | Mannuronan C-5-epimerase | Converts mannuronic acid (M) to guluronic acid (G) in the periplasm. nih.gov | Knockout or downregulation to prevent G-residue formation, yielding pure mannuronan. frontiersin.org |

| algE (1-7) | Extracellular Mannuronan C-5-epimerases | Further modifies the polymer chain extracellularly in Azotobacter. portlandpress.com | Knockout of the entire gene family to produce pure mannuronan. |

| algI, algJ, algF | Acetyltransferase complex proteins | Acetylate mannuronate residues, which can protect them from epimerization. nih.govasm.org | Modulation to control the degree of acetylation and indirectly influence epimerization. |

Fermentation Optimization for Mannuronate-Rich Biopolymers

The yield and composition of alginate, including its mannuronate content, are highly dependent on fermentation conditions. Optimizing these parameters is a critical strategy for producing mannuronate-rich biopolymers. Key factors include the choice of carbon and nitrogen sources, nutrient concentrations, pH, temperature, and aeration. nih.govcabidigitallibrary.org

The type and concentration of the carbon source significantly influence both the quantity and the quality of the produced alginate. In Azotobacter vinelandii, sucrose (B13894) has been shown to yield higher concentrations of alginate compared to other sugars like glucose or fructose. researchgate.net Studies have also explored the use of inexpensive raw materials like wheat bran and molasses as carbon sources to make the process more economical. cabidigitallibrary.orgresearchgate.net The carbon-to-nitrogen (C/N) ratio is another crucial parameter; a high C/N ratio, often achieved by limiting the nitrogen source, generally promotes higher alginate production. researchgate.net

Physical parameters of the fermentation process must also be tightly controlled. For A. vinelandii, optimal alginate production is often observed at a neutral pH of around 7.0 and a temperature of 30°C. cabidigitallibrary.org Agitation and aeration are particularly important as the viscosity of the culture broth increases dramatically with alginate accumulation, which can lead to oxygen transfer limitations and negatively impact cell growth and polymer synthesis. nih.gov

Furthermore, the composition of the alginate itself can be influenced by fermentation conditions. While genetic factors are the primary determinants of the M/G ratio, some studies suggest that culture conditions can modulate the final polymer structure. For example, alginates with a high mannuronate content tend to produce softer, more elastic gels, a property that can be desirable for certain applications. nih.govnih.gov Conversely, high guluronic acid alginates form more rigid and brittle gels. nih.gov By optimizing fermentation to favor high cell density and high polymer yield under conditions known to result in lower epimerase activity, it is possible to maximize the output of mannuronate-rich alginates. mdpi.com

**Table 2: Influence of Fermentation Parameters on Alginate Production by *A. vinelandii***

| Parameter | Condition | Effect on Alginate Production | Reference |

|---|---|---|---|

| Carbon Source | Sucrose (2-4%) | Higher alginate yield compared to glucose. | researchgate.netresearchgate.net |

| Wheat Bran (7.5% w/v) | High alginate yield using a low-cost substrate. | cabidigitallibrary.org | |

| Nitrogen Source | Yeast Extract (0.05%) | Optimal for alginate production (C:N ratio 168:1). | researchgate.net |

| Corn Steep Liquor (2%) | Significantly high yield (7.46 g/L). | cabidigitallibrary.org | |

| pH | 7.0 | Optimal for maximum alginate production. | cabidigitallibrary.org |

| Temperature | 30°C | Optimal for maximum alginate production. | cabidigitallibrary.org |

| Agitation | 200 rpm | Supported maximum alginate production in a specific study. | cabidigitallibrary.org |

Enzymatic Biotransformation for Specific Mannuronate Architectures

Beyond direct fermentation, enzymes can be used as powerful tools for the in vitro modification of alginate to create polymers with specific, well-defined mannuronate architectures. This approach often involves the use of alginate lyases and mannuronan C-5-epimerases. researchgate.netfrontiersin.org

Mannuronan C-5-epimerases , such as the AlgE family from Azotobacter vinelandii, are particularly valuable for this purpose. portlandpress.com These enzymes convert M-residues into G-residues at the polymer level. ntnu.no Different epimerases from this family create distinct patterns of G-residues. For example, AlgE4 exclusively generates alternating M-G sequences, while other epimerases like AlgE1 and AlgE6 can form long, continuous blocks of G-residues. ntnu.nonih.gov By starting with pure polymannuronic acid (obtained from an epimerase-negative mutant strain) and treating it with a specific recombinant epimerase, it is possible to tailor the polymer structure precisely. frontiersin.org For instance, treating mannuronan with AlgE4 results in a nearly pure alternating MG-alginate. frontiersin.orgresearchgate.net This enzymatic tailoring allows for the production of alginates with controlled M-block and MG-block structures, which is not easily achievable through direct fermentation alone. acs.orgresearchgate.net

Alginate lyases are enzymes that cleave alginate chains via a β-elimination mechanism. mdpi.comwikipedia.org They exhibit specificity for the type of block they cleave. Mannuronate-specific lyases (polyM lyases) cleave within M-blocks, while others are specific for G-blocks or MG-blocks. mdpi.comfrontiersin.org These enzymes can be used to degrade unwanted sections of an alginate polymer, thereby enriching the remaining fraction in a desired structure. For example, a G-specific lyase could be used to break down G-blocks and MG-stretches in a heterogeneous alginate, making it possible to isolate the resistant M-blocks. This enzymatic degradation can produce well-defined mannuronan or mannuronate-rich oligosaccharides. nih.gov These alginate oligosaccharides (AOS) are of increasing interest for various applications. nih.govacs.org The combination of different lyases and epimerases in sequential or simultaneous reactions offers a sophisticated toolbox for creating novel alginate structures with precisely controlled mannuronate content and distribution. ntnu.noasm.orgaiche.org

Table 3: Enzymes Used for Biotransformation of Mannuronate Polymers

| Enzyme | Type | Source Organism (Example) | Action on Mannuronate/Alginate | Application |

|---|---|---|---|---|

| Mannuronan C-5-epimerase (AlgE4) | Epimerase | Azotobacter vinelandii | Converts M-blocks into strictly alternating MG sequences. researchgate.netnih.gov | Production of alginate with defined alternating mannuronate-guluronate structures. |

| Mannuronan C-5-epimerase (AlgE1/AlgE6) | Epimerase | Azotobacter vinelandii | Converts M-blocks into G-blocks, creating long G-G sequences. nih.gov | Conversion of mannuronate-rich polymers into G-rich polymers. |

| Mannuronate-specific Lyase (PolyM Lyase) | Lyase (EC 4.2.2.3) | Various marine bacteria | Cleaves glycosidic bonds within homopolymeric blocks of mannuronate (M-blocks). mdpi.comasm.org | Degradation of M-blocks to produce mannuronate oligosaccharides or to enrich for G-blocks. |

| Guluronate-specific Lyase (PolyG Lyase) | Lyase (EC 4.2.2.11) | Various marine bacteria | Cleaves glycosidic bonds within homopolymeric blocks of guluronate (G-blocks). asm.org | Degradation of G-blocks to isolate and enrich for mannuronate-rich blocks. |

Enzymatic Modification and Engineering of Mannuronate Rich Polymers

Mannuronan C-5 Epimerases (ManC5-Es) as Key Biocatalysts

Mannuronan C-5 epimerases (ManC5-Es) are the primary biocatalysts responsible for the post-polymerization modification of alginate. mdpi.comfrontiersin.org These enzymes convert β-D-mannuronic acid residues into α-L-guluronic acid residues at the polymer level. ntnu.no This epimerization reaction is crucial as it directly influences the alginate's composition and sequential structure, thereby determining its functional properties like gel strength, viscosity, and biocompatibility. frontiersin.orgnih.gov The ability of ManC5-Es to introduce different patterns of G-residues makes them powerful tools for creating "tailor-made" alginates for various industrial, chemical, and biomedical applications. mdpi.comoup.com

Diversity and Characterization of ManC5-Es from Various Origins

ManC5-Es are produced by both brown algae and certain bacteria, primarily from the genera Azotobacter and Pseudomonas. mdpi.com The enzymes from these different sources exhibit significant diversity in their structure, function, and the patterns of epimerization they produce.

Brown Algae: Alginate from brown algae shows greater variety in M/G ratios and sequences compared to bacterial alginate, suggesting a wider diversity of ManC5-Es. mdpi.com The genome of the brown alga Ectocarpus contains a large multigenic family of 31 putative ManC5-E genes, hinting at functional specializations that allow for precise control over cell wall remodeling. oup.com Similarly, multiple ManC5-E isozymes have been identified in Saccharina japonica, with different isoforms being abundant in different tissues, likely contributing to the varied alginate structures within the plant. scispace.com

Azotobacter Species: Bacteria from the genus Azotobacter, particularly Azotobacter vinelandii, are well-studied sources of ManC5-Es. A. vinelandii secretes a family of seven extracellular epimerases, designated AlgE1 to AlgE7. ntnu.nontnu.no These enzymes have a modular structure and are calcium-dependent. nih.govntnu.no They are known for creating distinct epimerization patterns; for instance, AlgE4 primarily forms alternating MG-blocks, whereas others, like AlgE2 and AlgE6, generate G-blocks of varying lengths. ntnu.noacs.org

Pseudomonas Species: Pseudomonas species also produce ManC5-Es, such as the periplasmic enzyme AlgG in Pseudomonas aeruginosa. nih.govuniprot.org Unlike the extracellular enzymes from Azotobacter, AlgG acts within the periplasm as the alginate polymer is being synthesized and exported. frontiersin.orgnih.gov Some Pseudomonas epimerases, like PmC5A from P. mendocina, have been reported to possess both epimerase and lyase activities. mdpi.com

Below is a table summarizing the characteristics of ManC5-Es from different origins.

| Origin | Enzyme Family/Example | Location | Key Characteristics | Product Pattern |

| Brown Algae | Ectocarpus MEPs, S. japonica MC5Es | Cell Wall | Large multigenic families, functional specialization. oup.comscispace.com | Diverse patterns, including MG- and GG-blocks. oup.comscispace.com |

| Azotobacter vinelandii | AlgE1-AlgE7 | Extracellular | Modular (A- and R-modules), Ca²⁺-dependent. nih.govntnu.no | Enzyme-specific; e.g., AlgE4 (MG-blocks), AlgE6 (G-blocks). ntnu.noacs.org |

| Pseudomonas aeruginosa | AlgG | Periplasmic | Part of the biosynthesis complex, Ca²⁺-independent. frontiersin.orgnih.gov | Primarily alternating MG-blocks. nih.gov |

Structural Biology of ManC5-Es: Active Site and Domain Architecture

The three-dimensional structures of several ManC5-Es have been resolved, revealing key insights into their function. A common feature is a right-handed parallel β-helix fold, first identified in the catalytic A-module of AlgE4 from A. vinelandii. mdpi.comnih.gov

The extracellular epimerases from A. vinelandii (AlgE1-7) exhibit a distinctive modular architecture, consisting of one or two catalytic 'A-modules' and a variable number (one to seven) of regulatory 'R-modules'. ntnu.nontnu.no The A-modules are responsible for the catalytic activity, while the R-modules are thought to enhance the activity and may play a role in determining the epimerization pattern. ntnu.nontnu.no

The catalytic site is located within a positively charged cleft on the enzyme's surface. ntnu.nonih.gov A conserved amino acid motif, YG(F/I)DPH(D/E), has been identified in all known bacterial and algal ManC5-Es. nih.gov Site-directed mutagenesis studies on AlgE4 have confirmed that several residues within this motif, including Tyr149, Asp152, and His154, are essential for catalytic activity. nih.gov The structure of the periplasmic epimerase AlgG from P. syringae also shows a right-handed parallel β-helix with an elaborate lid structure covering the active site. nih.gov

Catalytic Mechanism of C5 Epimerization in Mannuronate Residues

The catalytic mechanism of ManC5-Es is proposed to be a three-step process, analogous to the β-elimination reaction of alginate lyases. mdpi.comnih.govcazypedia.org

Charge Neutralization: An amino acid residue in the active site, such as Arginine (Arg345 in AlgG), neutralizes the negative charge of the carboxylate group on the mannuronate residue. nih.gov This lowers the pKa of the proton at the C-5 position. ntnu.no

Proton Abstraction: A catalytic base, likely a Histidine residue (His319 in AlgG, Tyr149 in AlgE4), abstracts the proton from the C-5 carbon. nih.govnih.gov This results in the formation of a transient, resonance-stabilized enolate intermediate. cazypedia.org

Reprotonation: A catalytic acid, which could be a water molecule or another amino acid residue (like His154 in AlgE4), donates a proton to the opposite face of the C-5 carbon. nih.govnih.gov This inverts the stereochemistry at this position, converting the β-D-mannuronic acid residue into an α-L-guluronic acid residue. ntnu.no In the case of a lyase reaction, this third step involves the cleavage of the glycosidic bond instead of reprotonation. mdpi.com

Factors Influencing ManC5-E Activity and Specificity

The activity and specificity of Mannuronan C-5 Epimerases are influenced by several factors, which can be manipulated for biotechnological applications.

Calcium Ions (Ca²⁺): The extracellular epimerases from A. vinelandii are notably calcium-dependent, with optimal activity typically observed at low millimolar concentrations of Ca²⁺. nih.govnih.gov The ion is believed to be important for the structural integrity and function of the enzyme. researchgate.net In contrast, the periplasmic AlgG from P. aeruginosa does not require Ca²⁺ for its activity. nih.gov

pH and Temperature: Most ManC5-Es exhibit optimal activity in a pH range of 6.5 to 7.0 and at temperatures around 37°C. nih.gov The enzymes are often sensitive to alkaline conditions, losing activity at a pH above 8. nih.gov

Substrate Chain Length: Studies on P. aeruginosa AlgG have shown that the enzyme requires a minimum substrate length of nine monosaccharide residues. nih.gov The catalytic efficiency (kcat) increases with substrate size up to about 20 residues, after which it remains constant. nih.gov

Acetylation: The presence of O-acetyl groups on mannuronate residues can inhibit the action of epimerases. ntnu.nouniprot.org This suggests that acetylation is a natural mechanism for controlling the extent of epimerization in vivo. ntnu.no Some enzymes, like PsmE from P. syringae, are bifunctional, possessing both deacetylase and epimerase activity, allowing them to act on acetylated alginates. ntnu.no

Engineering of Mannuronate-Rich Polysaccharides via ManC5-Es

The unique ability of different ManC5-Es to generate specific monomer sequences makes them invaluable tools for engineering alginates with predefined characteristics. By selecting specific enzymes or combinations of enzymes, it is possible to control the final structure of the polysaccharide. nih.govoup.com

Tailoring Monomer Ratios and Block Distributions for Desired Polymeric Structures

The goal of enzymatic engineering is to control the M/G ratio and, more importantly, the distribution of these monomers into MM-, GG-, and MG-blocks. The properties of alginate are highly dependent on this block structure. For example, long stretches of G-residues (GG-blocks) are responsible for forming strong, brittle hydrogels in the presence of divalent cations like Ca²⁺, while alternating MG-blocks form more flexible and elastic gels. scispace.comnih.gov

Researchers have successfully used ManC5-Es to modify low-G-content alginates into high-G-content products. For instance, a combination of AlgE4 (an MG-block former) and AlgE1 (a G-block former) from A. vinelandii was used to increase the G-content of alginate from seaweed from 32% to as high as 81%. ntnu.nomdpi.com This demonstrates the potential to upgrade low-value algal biomass into high-value, G-rich alginates suitable for biomedical applications. mdpi.com

Furthermore, high-throughput screening of mutant epimerase libraries has led to the isolation of novel enzymes with enhanced abilities to create specific structures, such as long G-blocks, more efficiently than their wild-type counterparts. ntnu.noresearchgate.net This approach of directed evolution opens up possibilities for creating a wide range of customized alginates with novel physicochemical properties for targeted applications. oup.com

The table below provides examples of how different epimerases can be used to tailor alginate structures.

| Enzyme(s) | Substrate | Resulting Structure | Key Outcome |

| AlgE4 (A. vinelandii) | Polymannuronic acid | Alternating (MG)n blocks nih.govntnu.no | Increased flexibility. |

| AlgE6 (A. vinelandii) | Polymannuronic acid | G-blocks acs.org | Increased gel strength and brittleness. |

| AlgE1 + AlgE4 (A. vinelandii) | Low-G alginate (from seaweed) | High G-content (up to 81%) alginate mdpi.com | Conversion of low-value to high-value alginate. |

| Mutant Epimerases | Polymannuronic acid | More efficient G-block formation ntnu.noresearchgate.net | Creation of novel alginates with enhanced properties. |

Production of Specific Mannuronate/Guluronate Oligosaccharide Sequences

The creation of defined mannuronate/guluronate (M/G) oligosaccharide sequences is achieved through the precise action of mannuronan C-5-epimerases. These enzymes convert M residues into G residues at the polymer level, allowing for the engineering of alginates with desired block structures and properties. wiley-vch.de, ntnu.no, researchgate.net Different epimerases exhibit distinct modes of action, leading to varied G-residue patterns. frontiersin.org

For instance, the epimerase AlgE4 from Azotobacter vinelandii is known to introduce G residues in an alternating fashion, converting polymannuronic acid into a polymer with a nearly pure alternating MG-structure. wiley-vch.de, nih.gov By combining the action of different epimerases, it is possible to generate more complex and highly specific sequences. A notable strategy involves the sequential use of enzymes; for example, using AlgE4 to create an MG-alternating substrate, which can then be acted upon by an enzyme like AlgE1, known for creating long G-blocks. ntnu.no This enzymatic tailoring allows for the conversion of M-rich alginates, which are common from many seaweed sources, into G-rich alginates with high gel-forming capacity. ntnu.no The production of these specific oligosaccharides can be achieved by controlling the enzymatic reaction conditions, such as the enzyme-to-substrate ratio and incubation time. sci-hub.se

Exploitation of Bifunctional Epimerases with Lyase Activities

Some mannuronan C-5-epimerases possess a dual functionality, exhibiting both epimerase and alginate lyase activities. nih.gov A well-studied example is the AlgE7 enzyme from Azotobacter vinelandii, which can catalyze the conversion of M to G residues and also cleave the alginate chain via a β-elimination mechanism. frontiersin.org, nih.gov, ntnu.no The reaction mechanisms for epimerization and lysis are thought to be similar, starting with the abstraction of a proton from the C-5 position of the uronic acid residue. biorxiv.org, ntnu.no The pathway diverges in the final step: proton donation back to the C-5 results in epimerization, while proton donation to the glycosidic bond leads to chain cleavage. biorxiv.org

This bifunctionality is of significant interest for producing specific alginate oligosaccharides. The activity of these enzymes can be modulated by reaction conditions. nih.gov Research on AlgE7 has shown that the presence of calcium ions promotes its lyase activity, whereas sodium chloride tends to reduce lyase activity and enhance epimerization. nih.gov, biorxiv.org, biorxiv.org The preferential cleavage sites for AlgE7 have been identified as M|XM and G|XM (where X can be M or G), indicating a complex interplay between the two activities. nih.gov, biorxiv.org Mutational studies have identified key amino acid residues, such as R148 in AlgE7, that are critical for the lyase function, and altering these residues can create variants with only epimerase activity. ntnu.no, biorxiv.org This understanding provides a powerful tool for engineering enzymes to produce alginate fragments with defined structures.

Advanced Assays for Epimerase Activity and Product Analysis

Characterizing the products of enzymatic modification requires advanced analytical techniques capable of determining monomer composition, sequence distribution, and molecular weight. ntnu.no Given the complexity of the resulting polymer structures, a combination of spectroscopic and chromatographic methods is often employed to gain a comprehensive understanding of the modified alginate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Monitoring

Furthermore, NMR can provide detailed sequence information by identifying signals corresponding to the different diad (MM, GG, MG) and triad (B1167595) (MMM, GGG, MGM, etc.) arrangements within the polymer chain. nih.gov, acs.org This capability is invaluable for assessing the specific patterns introduced by different epimerases.

A particularly powerful application is time-resolved NMR, where spectra are recorded at regular intervals throughout the enzymatic reaction. nih.gov, acs.org This pseudo-2D experiment allows researchers to monitor the reaction kinetics in real-time, observing the decrease in substrate signals (e.g., from M-blocks) and the simultaneous increase in product signals (e.g., from G-blocks or MG-blocks). nih.gov, asm.org This method has been instrumental in elucidating the mode of action of bifunctional enzymes like AlgE7, enabling the simultaneous analysis of both epimerase and lyase activities under various conditions. nih.gov, biorxiv.org

| NMR Technique | Information Obtained | Application Example | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | M/G ratio, monomer composition, sequence distribution (diads, triads) | Characterizing the final product of an epimerization reaction to determine G-content and block structure. | rsc.org, mdpi.com |

| Time-Resolved NMR | Reaction kinetics, simultaneous monitoring of epimerase and lyase activity, mode of action | Studying the activity of bifunctional AlgE7 by observing changes in M and G signals over time. | nih.gov, acs.org |

| ¹³C HSQC | Verification of end products | Confirming the structure of oligosaccharides produced by AlgE7. | nih.gov |

Chromatographic and Spectroscopic Methods for Product Characterization

Alongside NMR, various chromatographic and spectroscopic methods are essential for a full characterization of enzymatically modified alginates.

Chromatographic Methods:

High-Performance Anion-Exchange Chromatography (HPAEC): This is a high-resolution technique for separating charged oligosaccharides. researchgate.net When coupled with Pulsed Amperometric Detection (PAD), HPAEC-PAD is a powerful tool for the separation, identification, and quantification of various unsaturated alginate oligosaccharides produced by lyase activity. researchgate.net, nih.gov The method can separate structurally different disaccharides and trisaccharides, with analysis of a single sample completed in as little as 30 minutes. researchgate.net, nih.gov Coupling HPAEC with Mass Spectrometry (MS) further enhances identification capabilities. jst.go.jp, tandfonline.com, nih.gov

Size-Exclusion Chromatography (SEC): Often combined with Multi-Angle Laser Light Scattering (MALLS), SEC-MALLS is used to determine the average molecular weight and the molecular weight distribution (polydispersity) of alginate polymers and their degradation products. bohrium.com, mdpi.com This is crucial for assessing the extent of depolymerization by alginate lyases.

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a relatively rapid method for estimating the M/G ratio of an alginate sample. rsc.org, researchgate.net The technique relies on identifying specific absorption bands associated with either mannuronic or guluronic acid units. For instance, the ratio of absorbance intensities at specific wavenumbers (e.g., ~1030 cm⁻¹ for M and ~1080 cm⁻¹ for G) can be correlated to the M/G ratio, though this method is generally considered less precise than NMR. rsc.org, researchgate.net

| Method | Primary Use | Key Findings/Capabilities | Reference |

|---|---|---|---|

| HPAEC-PAD/MS | Separation and quantification of oligosaccharides | Separates and identifies unsaturated oligosaccharides (dimers, trimers, etc.) produced by lyases. | researchgate.net, nih.gov |

| SEC-MALLS | Molecular weight determination | Measures average molecular weight and polydispersity of alginate fragments. | bohrium.com, nih.gov |

| FTIR Spectroscopy | Estimation of M/G ratio | Provides a rapid, semi-quantitative measure of monomer composition based on characteristic IR bands. | rsc.org, researchgate.net |

| Mass Spectrometry (ES-MS/MS) | Sequence analysis of oligosaccharides | Determines the sequence of M and G residues in homo- and hetero-oligomeric fragments. | nih.gov |

Advanced Structural Characterization of Sodium Mannuronate and Its Oligomers/polymers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of sodium mannuronate and its parent polymer, alginate. cdnsciencepub.com It provides atomic-level information on monomer composition, sequence, linkage conformations, and dynamics. ntnu.no

One-dimensional (1D) ¹H NMR spectroscopy is a fundamental technique for quantifying the monomeric composition of alginates. The anomeric protons of β-D-mannuronic acid (H-1 of M) and α-L-guluronic acid (H-1 of G) resonate at distinct chemical shifts, allowing for the determination of the M/G ratio. cdnsciencepub.comresearchgate.net Specifically, signals around 5.0-5.2 ppm are typically assigned to the anomeric proton of G, while the anomeric proton of M and the H-5 proton of G in an alternating sequence (GM) overlap in the region of 4.7-4.9 ppm. researchgate.net For more detailed sequence analysis, ¹³C NMR is utilized, as the chemical shifts of the carbon atoms are sensitive to the nature of the neighboring monomer units (dyad and triad (B1167595) sequences). researchgate.net

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignment of all proton and carbon signals within the mannuronate and guluronate residues. nih.govntnu.no COSY and TOCSY experiments reveal proton-proton scalar coupling networks within each sugar ring, while HSQC and HMBC correlate protons with their directly attached or long-range coupled carbon atoms, respectively. nih.govntnu.no This suite of experiments enables the detailed mapping of monomer sequences (e.g., MM, GG, MG, GM dyads and MMM, GGG, MGM, GMG triads), providing a complete picture of the polymer's primary structure. researchgate.netnih.gov

| Nucleus | Residue/Sequence | Assignment | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| ¹H | G | H-1 | 5.07 - 5.20 | cdnsciencepub.comresearchgate.net |

| ¹H | M | H-1 | 4.68 - 4.80 | researchgate.netcdnsciencepub.com |

| ¹H | GM | H-5 (of G) | 4.70 - 4.90 | researchgate.net |

| ¹³C | G | C-1 | ~102 | researchgate.net |

| ¹³C | M | C-1 | ~101 | researchgate.net |

| ¹³C | G | C-6 (Carboxyl) | ~176 | researchgate.net |

| ¹³C | M | C-6 (Carboxyl) | ~176 | researchgate.net |

Solid-state NMR (SSNMR) spectroscopy is a powerful technique for analyzing the structure of this compound-containing polymers in their native solid or semi-solid (hydrogel) states. nih.gov This method circumvents the need for sample dissolution, which can be challenging for high molecular weight or cross-linked alginates and avoids potential structural changes induced by sample preparation for solution-state NMR. researchgate.netresearchgate.net

The most common SSNMR technique applied to alginates is ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS). researchgate.netresearchgate.net ¹³C CP/MAS NMR spectra provide information on the monomer composition and can distinguish between different polymorphic forms or packing arrangements in the solid state. nih.gov The resonances for the carboxyl (C-6), anomeric (C-1), and other ring carbons (C-2 to C-5) of mannuronate and guluronate residues can be resolved. researchgate.net Notably, SSNMR is less affected by factors such as high viscosity or the presence of divalent cations (like calcium) that can complicate solution-state NMR analysis. researchgate.net This makes ¹³C CP/MAS NMR a more robust method for the quantitative analysis of the M/G ratio in intact, powdered alginate samples. researchgate.net

Time-resolved NMR spectroscopy is a specialized technique used to monitor chemical and conformational changes in this compound polymers over time. ntnu.no It is particularly valuable for studying reaction kinetics, such as the enzymatic epimerization of β-D-mannuronic acid to α-L-guluronic acid by alginate epimerases. ntnu.noresearchgate.net By recording a series of 1D NMR spectra at specific time intervals, researchers can track the disappearance of substrate signals (e.g., M-residues) and the concurrent appearance of product signals (e.g., G-residues). ntnu.nobiorxiv.org

This approach provides quantitative data on reaction rates and can elucidate the mode of action of enzymes (i.e., endo- vs. exo-lytic activity). biorxiv.org The use of ¹³C-labeled substrates, such as ¹³C-1-labeled polymannuronan, can significantly enhance the signal-to-noise ratio and simplify the spectra, allowing for more precise tracking of the reaction progress and identification of intermediates. ntnu.nobiorxiv.org Time-resolved NMR experiments offer a dynamic window into the structural transformations of this compound polymers, which is crucial for understanding their biosynthesis and enzymatic modification. researchgate.net

Solid-State NMR for Structural Elucidation in Solid and Semi-Solid States

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry and its hyphenated forms are pivotal in determining the molecular weight and sequence of this compound oligomers and the molecular weight distribution of its polymers.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of non-volatile, polar molecules like this compound oligomers. nih.govlibretexts.org It allows for the precise mass determination of oligosaccharides, enabling the confirmation of their composition (i.e., the number of mannuronate and guluronate units). nih.gov ESI-MS is often used to characterize the products of the partial hydrolysis or enzymatic degradation of alginate polymers. nih.govcore.ac.uk

The technique generates multiply charged ions of the oligomers, which allows for the analysis of molecules with masses that exceed the mass-to-charge (m/z) range of the analyzer. nih.gov One challenge in the ESI-MS of this compound is the formation of adducts with cations like sodium and potassium, which can complicate the spectra. nih.gov However, careful control of solution conditions can minimize these effects and provide clear data on the size and composition of oligomeric species. nih.gov

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful hyphenated technique for the absolute characterization of this compound polymers in solution. wyatt.com The SEC column first separates the polymer molecules based on their hydrodynamic volume. wyatt.com The eluent then passes through a series of detectors, including a MALS detector and a concentration detector (typically a differential refractive index, dRI, detector). acs.orgjmb.or.kr

The MALS detector measures the intensity of light scattered by the polymer molecules at multiple angles. wyatt.com This data, combined with the concentration measurement from the dRI detector, allows for the direct calculation of the weight-average molecular weight (Mw) at every elution volume, independent of column calibration standards. wyatt.com This is a significant advantage over conventional SEC, which relies on standards that may not accurately reflect the conformation of the polysaccharide being analyzed. lcms.cz Furthermore, SEC-MALS can determine other key parameters, including the number-average molecular weight (Mn), the polydispersity index (PDI = Mw/Mn), and the radius of gyration (Rg) for molecules larger than 10 nm. wyatt.comacs.org These parameters provide comprehensive information on the size distribution and conformational shape (e.g., random coil, rod-like) of the polymer in solution. jmb.or.kr

| Parameter | Description | Example Value (for a polysaccharide) | Reference |

|---|---|---|---|

| Weight-Average Molecular Weight (Mw) | The average molecular weight weighted by the mass of each polymer chain. More sensitive to larger molecules. | 469 kDa | acs.org |

| Number-Average Molecular Weight (Mn) | The average molecular weight weighted by the number of polymer chains. More sensitive to smaller molecules. | 218 kDa | acs.org |

| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (Mw/Mn). A value of 1 indicates a monodisperse sample. | 2.15 (469/218) | acs.org |

| Radius of Gyration (Rg) | The root-mean-square distance of the molecule's components from its center of mass. Provides insight into molecular size and conformation. | 34.4 nm | acs.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies that correspond to their vibrational modes. This absorption pattern generates a unique spectral fingerprint, revealing the presence of distinct chemical bonds.

The FTIR spectrum of this compound is primarily characterized by bands from the carboxylate and hydroxyl functional groups, along with the glycosidic linkages that constitute the polysaccharide backbone. A prominent, broad absorption band, typically seen between 3600-3200 cm⁻¹, is due to the O-H stretching vibrations of the hydroxyl groups. mdpi.com The width of this peak is a result of both intramolecular and intermolecular hydrogen bonding.

A key feature in the FTIR spectrum is the strong absorption band that corresponds to the asymmetric stretching vibration of the carboxylate group (COO⁻), which generally appears around 1617-1600 cm⁻¹. ecronicon.netresearchgate.net The symmetric stretching vibration for this group is usually located in the 1420-1411 cm⁻¹ range. ecronicon.netresearchgate.net The exact positions of these bands can be influenced by the local environment, including the counter-ion (in this case, sodium) and the level of hydration.

The "fingerprint region," located between 1200 cm⁻¹ and 950 cm⁻¹, contains a complex series of bands resulting from C-O and C-C stretching vibrations, as well as C-O-H and C-O-C bending vibrations within the pyranose ring structure. researchgate.net Specifically, the band around 1030 cm⁻¹ is often linked to the C-O stretching of the pyranose ring. ecronicon.net The absorption band for the β-glycosidic linkage is typically observed near 878 cm⁻¹. ecronicon.net

Table 1: Characteristic FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3434 | O-H stretching | Hydroxyl groups (hydrogen-bonded) mdpi.com |

| ~2925 | C-H stretching | Aliphatic C-H ecronicon.net |

| ~1616 | Asymmetric COO⁻ stretching | Carboxylate group mdpi.com |

| ~1415 | Symmetric COO⁻ stretching | Carboxylate group mdpi.com |

| ~1099 | C-O-C stretching | Ether linkage mdpi.com |

| ~1030 | C-O stretching | Pyranose ring ecronicon.net |

| ~878 | C-H deformation | β-mannuronic acid residues ecronicon.net |

Note: The precise peak positions may vary slightly depending on sample preparation, hydration state, and the specific polymeric or oligomeric form.

Raman Spectroscopy for Structural Fingerprinting and Interactions

Raman spectroscopy is a complementary vibrational technique that offers valuable insights into the structure of this compound. While FTIR measures the absorption of infrared light, Raman spectroscopy analyzes the inelastic scattering of monochromatic light, typically from a laser. pharmtech.com The resulting Raman spectrum provides information about molecular vibrations that are "Raman active," which requires a change in the molecule's polarizability.

A significant advantage of Raman spectroscopy for studying aqueous biopolymers like this compound is the weak Raman signal of water. lodz.pl This allows for the analysis of samples in their native aqueous environment with minimal interference from the solvent, a common challenge in FTIR spectroscopy. lodz.pl

The Raman spectrum of this compound serves as a detailed structural fingerprint. pharmtech.com The symmetric stretching vibration of the carboxylate group (COO⁻), which appears around 1413 cm⁻¹, is typically strong in the Raman spectrum. researchgate.net The region between 1200 cm⁻¹ and 950 cm⁻¹ is rich with information about the conformation of the pyranose rings and glycosidic linkages. researchgate.net For example, bands in the 950-800 cm⁻¹ range are sensitive to the conformation of mannuronic acid residues and the C-O-C stretching of the glycosidic bond. uchile.cl

Raman spectroscopy is also a powerful tool for examining intermolecular and intramolecular interactions. americanpharmaceuticalreview.com Changes in the Raman spectrum, such as shifts in peak positions or variations in peak intensities, can signal alterations in hydrogen bonding, coordination with metal ions, or conformational changes during gelation or when interacting with other molecules. americanpharmaceuticalreview.com For instance, studying the carboxylate stretching bands can offer information on the binding of divalent cations, a critical aspect of alginate gel formation.

Table 2: Key Raman Bands for Structural Analysis of this compound

| Raman Shift (cm⁻¹) | Assignment | Structural Information |

|---|---|---|

| ~2935 | C-H stretching | Aliphatic groups |

| ~1602 | Asymmetric COO⁻ stretching | Carboxylate group researchgate.net |

| ~1413 | Symmetric COO⁻ stretching | Carboxylate group, sensitive to cation binding researchgate.net |

| ~1098 | C-O-C symmetric stretching | Mannuronate links researchgate.net |

| ~946 | C-O stretching, C-C-H and C-O-H deformation | Uronic acids uchile.cl |

| ~863 | β-C1–H group deformation | β-glycosidic linkage conformation uchile.cl |

| ~817 | Ring deformation in C-C-O groups | Pyranose ring conformation researchgate.net |

Note: Raman band positions and intensities can be affected by factors such as pH, ionic strength, and the presence of other solutes.

By integrating data from both FTIR and Raman spectroscopy, a more comprehensive understanding of the molecular structure and interactions of this compound and its related oligomers and polymers can be developed. These techniques are essential for quality control, structural elucidation, and for understanding the fundamental properties of this significant biopolymer.

Molecular Interactions and Conformational Studies of Sodium Mannuronate

Interactions with Divalent Cations and Ionic Crosslinking Mechanisms

The interaction of sodium mannuronate with divalent cations is a key aspect of its chemistry, leading to the formation of hydrogels through ionic crosslinking. This process is influenced by the type of cation and the composition of the polymer.

Alginate, a copolymer of β-D-mannuronate (M) and α-L-guluronate (G) residues, forms gels in the presence of divalent cations like Ca²⁺ through a mechanism famously described by the "egg-box" model. rjptonline.orgnih.govmdpi.com This model primarily involves the G-blocks of the alginate chain. The specific chair conformation of the G-residues creates a cavity that is ideal for the chelation of divalent cations. uni-due.de When two G-block regions from adjacent polymer chains align, they form a corrugated structure resembling an egg-box, with the divalent cations acting as the "eggs" held within the interstices. rjptonline.orgnih.gov This creates junction zones that crosslink the polymer chains, leading to the formation of a three-dimensional gel network. rjptonline.orgencyclopedia.pub

While the G-blocks are the primary sites for this strong and specific binding, the M-blocks, and alternating MG-blocks also interact with divalent cations, although the association is generally considered to be weaker and less ordered. mdpi.comrandallcygan.com The planar structure of MM-blocks does not provide the same favorable geometry for cation binding as the G-blocks. randallcygan.com However, some studies suggest that certain cations, like Ca²⁺, can also bind to MG-blocks, and Ba²⁺ can bind to both G- and M-blocks. csfarmacie.cz

The formation of these junction zones is a cooperative process, and the stability of the gel is dependent on the length of the G-block sequences, with a certain number of adjacent G-residues required to form a stable junction. encyclopedia.pub The rate of gelation is also a critical factor, with slower gelation leading to more uniform and mechanically robust gel structures. nih.gov

The ratio of mannuronate (M) to guluronate (G) residues (the M/G ratio) in an alginate polymer significantly influences its affinity and selectivity for different divalent cations. nih.govresearchgate.net Alginates with a higher proportion of G-blocks generally form stronger and more rigid gels due to the specific and strong interactions within the "egg-box" structure. researchgate.net

The binding affinity for different divalent cations follows a general trend, which can be influenced by the M/G ratio. For high-G alginates, the affinity often follows the order: Ba²⁺ > Sr²⁺ > Ca²⁺. units.it In contrast, for high-M alginates, this order can differ. units.it For instance, the addition of BaCl₂ to high-M alginates does not produce the same marked increase in gel strength as it does for high-G alginates. units.it

Studies have shown that different cations exhibit preferential binding to specific block types. For example, Sr²⁺ ions show a preference for G-units, while Ca²⁺ ions can bind to both G- and MG-blocks. csfarmacie.cz The binding of Cu²⁺ ions, however, appears to show no strong preference between M and G units. csfarmacie.cz This selectivity is attributed to the specific coordination chemistry and geometric fit between the cation and the binding sites on the polymer chain. randallcygan.com

A study on the complexation of trivalent metal cations with mannuronate models found that the binding energy followed the trend: Fe³⁺ ≈ Cr³⁺ > Al³⁺ ≈ Ga³⁺ ≫ Sc³⁺ ≥ La³⁺. nih.gov This indicates that the nature of the cation plays a crucial role in the strength of the interaction.

Table 1: Influence of M/G Ratio on Cation Binding and Gel Properties

| Property | High M-Content Alginate | High G-Content Alginate |

| Gel Strength | Weaker, more elastic gels | Stronger, more brittle gels |

| Cation Affinity | Lower affinity for Ca²⁺ | Higher affinity for Ca²⁺ |

| Primary Binding Blocks | MM and MG blocks | GG blocks ("egg-box") |

| Typical Application | Viscous solutions, soft gels | Strong gel formation |

This table provides a generalized comparison. Actual properties can vary based on the specific alginate source, molecular weight, and block distribution.

The "Egg-Box" Model and Gel Network Formation in Mannuronate-Guluronate Copolymers

Polymer Chain Dynamics and Rheological Behavior

The rheological properties of this compound solutions and the gels they form are complex and depend on a variety of factors, including molecular weight, monomer composition, concentration, pH, and ionic strength.

This compound solutions exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. polimi.it At low concentrations, these solutions may behave as Newtonian fluids, but as the concentration increases, they typically become non-Newtonian and shear-thinning. nih.gov

The transition from a solution (sol) to a gel is a critical rheological event. aip.org The gel point, where the storage modulus (G') and loss modulus (G'') are equal, marks this transition. aip.org In the gel state, the storage modulus is significantly higher than the loss modulus, indicating a predominantly elastic, solid-like behavior. aip.orgmdpi.com These hydrogels can be elastic at small strains but become viscoelastic at larger strains, which contributes to their toughness. acs.org

The dynamic moduli (G' and G'') are key parameters used to characterize the viscoelasticity of these systems. researchgate.netpolimi.it G' represents the elastic component, or the energy stored during deformation, while G'' represents the viscous component, or the energy dissipated as heat. polimi.it

The rheological properties of this compound are strongly influenced by its molecular weight, the M/G ratio, and the polymer concentration.

Molecular Weight: An increase in the molecular weight of the polymer generally leads to an increase in the viscosity of the solution. tainstruments.com For a given concentration, higher molecular weight polymers will have more entanglements, resulting in a higher viscosity. tainstruments.com The mechanical properties of the resulting gels are also affected, with higher molecular weight alginates often forming stronger gels. nih.gov

Monomer Ratio (M/G Ratio): The M/G ratio has a significant impact on the rheological behavior. nih.govresearchgate.net Alginates with a high G content tend to form stronger and more brittle gels, while those with a high M content typically form more elastic and weaker gels, or viscous solutions. researchgate.net

Concentration: As the concentration of this compound in a solution increases, the viscosity also increases. polimi.it At higher concentrations, the polymer chains are closer together, leading to increased interactions and entanglements. This effect is also observed in the dynamic moduli of the resulting hydrogels, where higher polymer concentrations lead to higher G' and G'' values. polimi.it

Table 2: Impact of Key Parameters on Rheology

| Parameter | Effect on Solution Viscosity | Effect on Gel Strength |

| Increasing Molecular Weight | Increases | Generally Increases |

| Increasing G-Content (Lower M/G Ratio) | Can vary | Increases (more brittle) |

| Increasing M-Content (Higher M/G Ratio) | Generally leads to lower viscosity solutions | Decreases (more elastic) |

| Increasing Concentration | Increases | Increases |

The conformation of the this compound polymer chain in solution, and consequently its viscosity, is sensitive to changes in pH and ionic strength. nih.govscholaris.ca

pH: The carboxyl groups on the mannuronate residues have a pKa value, and their degree of ionization is dependent on the pH of the solution. At a pH above the pKa, the carboxyl groups are deprotonated and carry a negative charge. The electrostatic repulsion between these charged groups causes the polymer chain to adopt a more extended and rigid conformation, leading to an increase in solution viscosity. scholaris.ca Conversely, at low pH, the carboxyl groups are protonated, reducing electrostatic repulsion and allowing the polymer to adopt a more compact, coiled conformation, resulting in lower viscosity. nih.gov

Ionic Strength: The presence of salts in the solution affects the ionic strength. An increase in ionic strength screens the electrostatic repulsions between the charged carboxyl groups on the polymer chain. mdpi.comconicet.gov.ar This allows the polymer chain to become more flexible and adopt a more compact conformation, which leads to a decrease in the intrinsic viscosity of the solution. scholaris.caconicet.gov.ar However, the effect of ionic strength can be complex. In some cases, at high polymer concentrations, the addition of salt can lead to an increase in viscosity. polimi.it

Influence of Molecular Weight, Monomer Ratio, and Concentration on Rheology

Intra- and Intermolecular Interactions

The behavior of this compound in solution is dictated by a balance of forces within and between the polymer chains. These interactions are crucial for its physical properties, such as viscosity and gel formation.

Electrostatic Repulsions within Mannuronate Polymer Chains

This compound is a polyelectrolyte, and its polymer chains contain carboxylate groups (COO⁻) that are negatively charged at neutral pH. nih.govrsc.org This charge leads to significant electrostatic repulsion between different segments of the same polymer chain (intramolecular) and between adjacent polymer chains (intermolecular). nih.govresearchgate.net This repulsion forces the polymer chains to adopt a more rigid and extended conformation in aqueous solutions. researchgate.netresearchgate.net

The presence of these repulsive forces has a direct impact on the swelling behavior of hydrogels made from this compound. The electrostatic repulsion between the negatively charged carboxylate ions contributes to the expansion of the hydrogel network, increasing its swelling capacity and mesh size. nih.gov However, this effect is sensitive to the ionic environment. The addition of salts, such as sodium chloride (NaCl), can shield the negative charges on the polymer chains. This "charge screening" effect reduces the electrostatic repulsion, leading to a decrease in swelling and a more flexible chain conformation. nih.govresearchgate.netturkjps.org In salt-free solutions, alginate, the parent polymer of this compound, assumes a more expanded conformation due to these intra-chain electrostatic repulsions. researchgate.net The viscosity of this compound solutions is also influenced by these electrostatic interactions; a large increase in viscosity upon dissolution is partly attributed to intermolecular repulsive forces. researchgate.net

| Factor | Effect on Electrostatic Repulsion | Consequence for Polymer Chain | Supporting Evidence |

| High Charge Density (deprotonated carboxyl groups) | Increased repulsion | More rigid and extended conformation | nih.govresearchgate.net |

| Addition of Salt (e.g., NaCl) | Decreased repulsion (charge screening) | More flexible and coiled conformation | nih.govresearchgate.netturkjps.org |

| Low Ionic Strength (salt-free solution) | Strong repulsion | Expanded conformation | researchgate.net |

Hydrophobic Contributions to Mannuronate Polymer Behavior in Aqueous Systems

While electrostatic interactions are dominant, hydrophobic interactions also play a role in the behavior of this compound in aqueous environments. Although alginate is considered a hydrophilic polymer, it possesses regions with hydrophobic character. These hydrophobic regions are associated with the C-H groups on the pyranosyl rings of the mannuronate residues.

Studies have shown that these intrinsic hydrophobic characteristics are relatively weak but can be significant in certain contexts. For instance, hydrophobic interactions can drive the formation of complexes between alginate and other molecules, such as certain peptides. The introduction of hydrophobic modifications to the alginate backbone can lead to the formation of intra- or intermolecular associations in aqueous solutions, influencing the rheological properties. researchgate.net Research on sodium propanoate and butanoate, which share the carboxylate feature with mannuronate, indicates that the alkyl chains contribute to hydrophobic hydration. nih.gov This suggests that the nonpolar parts of the mannuronate monomer unit can structure water molecules around them, a hallmark of hydrophobic effects.

| Interaction Type | Description | Significance | Supporting Evidence |

| Intrinsic Hydrophobicity | Arises from C-H groups on the pyranosyl rings. | Generally weak but can contribute to molecular interactions. | |

| Hydrophobic Hydration | Structuring of water molecules around nonpolar parts of the mannuronate unit. | Influences the overall solution behavior. | nih.gov |

| Induced Hydrophobic Associations | Can be enhanced by chemical modification or interaction with other hydrophobic molecules. | Can lead to self-assembly and altered rheological properties. | researchgate.net |

Molecular Modeling and Computational Simulations of Mannuronate Conformations

Molecular modeling and computational simulations have provided significant insights into the conformational dynamics of this compound at an atomic level. These studies have elucidated the flexibility and preferred geometries of the polymer chain.

X-ray diffraction studies have shown that mannuronate residues within homopolymeric blocks typically adopt the 4C1 chair conformation. wiley-vch.de Molecular dynamics simulations have further explored the flexibility of the glycosidic linkages between mannuronate units. These simulations reveal that while regular helical structures can exist, the polymer chain exhibits significant flexibility and variability in its conformation over time. tandfonline.com For single-chain polymannuronate in aqueous solution, simulations suggest a preference for a 9₅-helix, though this should be considered a helical propensity rather than a rigid structure. tandfonline.com

Computational studies have also investigated the interaction of this compound with its environment. Molecular dynamics simulations of protonated mannuronate disaccharides have shown an energetic preference for a specific stable conformation at room temperature. researchgate.net Furthermore, simulations have been used to understand the binding of ions to the polymer chain, indicating that the binding of Ca²⁺ ions is largely non-specific, with the formation of a dense counter-ion atmosphere around the chain rather than tight binding to specific sites. tandfonline.com Quantum chemical calculations have been employed to analyze the intermolecular interactions between alginate dimers and water molecules, highlighting the role of hydrogen bonding in stabilizing molecular arrangements. nih.gov

| Simulation/Modeling Technique | Key Findings for this compound | Reference |

| X-ray Diffraction | Mannuronate residues adopt a 4C1 conformation. | wiley-vch.de |

| Molecular Dynamics (MD) Simulations | Glycosidic linkages are flexible; regular helical structures are only part of the conformational ensemble. | tandfonline.com |

| MD Simulations | Single polymannuronate chains show a propensity for a 9₅-helical form in aqueous solution. | tandfonline.com |

| MD Simulations | Ion binding (e.g., Ca²⁺) is often non-specific, forming a counter-ion atmosphere. | tandfonline.com |

| Quantum Chemical Calculations | Intermolecular hydrogen bonds with water are crucial for stabilizing the polymer's structure in solution. | nih.gov |

Chemical and Enzymatic Degradation of Sodium Mannuronate and Its Derivatives

Enzymatic Degradation by Alginate Lyases

Enzymatic degradation of sodium mannuronate is primarily carried out by a class of enzymes known as alginate lyases. acs.org These enzymes cleave the polymer chain through a specific mechanism, offering a controlled and efficient method for depolymerization. acs.orgmdpi.com The use of enzymes provides advantages such as mild reaction conditions, high efficiency, and specificity. acs.orgnih.gov

Alginate lyases are classified based on their preferential action on the different blocks within the alginate polymer, which consists of poly-β-D-mannuronate (polyM), poly-α-L-guluronate (polyG), and alternating polyMG blocks. acs.orgnih.gov Lyases that specifically target the glycosidic bonds within the mannuronate-rich regions are termed polyM lyases or mannuronate lyases (EC 4.2.2.3). nih.govkkp.go.id These enzymes predominantly cleave the M-M linkages. nih.gov

While some lyases exhibit strict specificity, others can be bifunctional, acting on both M and G blocks, though often with a preference for one over the other. nih.govwikipedia.org For instance, the alginate lyase Aly-SJ02 shows similar activity towards sodium alginate and polyM, but less activity towards polyG. mdpi.com In contrast, some lyases like ALFA4 from Formosa algae KMM 3553T are predominantly active on pure this compound. bohrium.com The specificity of these enzymes is crucial for producing alginate fragments with specific structures, such as homopolymannuronate blocks. nih.gov The environment where the lyase-producing organism is found often dictates the enzyme's substrate specificity, adapting it to the most accessible type of alginate. researchgate.net

Table 1: Examples of Alginate Lyases with Specificity for Mannuronate Blocks

| Enzyme Name | Source Organism | Polysaccharide Lyase (PL) Family | Specificity | Reference |

| AlyRm1 | Rubrivirga marina | PL6 | Prefers PolyM | nih.gov |

| ALFA4 | Formosa algae KMM 3553T | PL6 | Predominantly on pure this compound | bohrium.com |

| BcelPL6 | Bacteroides cellulosilyticus | PL6 | High specificity for polyM; low activity on polyMG; no activity on polyG | nih.gov |

| Alginate Lyase | Pseudomonas aeruginosa | - | Mannuronate specific | kkp.go.id |

| Alginate Lyase | Azotobacter vinelandii | - | Mannuronate specific | kkp.go.id |

| Alginate Lyase III | Sphingomonas sp. | - | Mannuronate specific | ebi.ac.uk |

Alginate lyases catalyze the cleavage of the β-1,4-glycosidic bonds in the this compound chain via a β-elimination reaction. nih.govmdpi.comnih.gov This mechanism differs from hydrolysis as it results in the formation of a double bond between the C4 and C5 carbons of the uronic acid residue at the newly formed non-reducing end. nih.govmdpi.com The product is an unsaturated oligosaccharide. mdpi.com

The catalytic mechanism involves three main steps:

A general base residue in the enzyme's active site, such as Tyrosine or Histidine, abstracts the acidic proton from the C5 position of the mannuronate residue. mdpi.comebi.ac.uk

This is followed by the transfer of electrons from the carboxyl group, which leads to the formation of a double bond between C4 and C5. nih.govmdpi.com

Simultaneously, a general acid residue, often a Tyrosine, protonates the oxygen of the glycosidic bond, facilitating the cleavage of the 4-O-glycosidic linkage. mdpi.comebi.ac.uk

This process results in the depolymerization of the alginate chain and the generation of oligosaccharides with a characteristic 4-deoxy-L-erythro-hex-4-enopyranosyluronic acid (Δ) structure at the non-reducing terminus. nih.govnih.gov

Controlled enzymatic hydrolysis is a highly effective method for producing mannuronate oligosaccharides (MOS) with specific degrees of polymerization (DP). mdpi.comvliz.be By carefully selecting the type of alginate lyase (endolytic or exolytic) and controlling reaction conditions such as time, temperature, and enzyme-to-substrate ratio, the degradation process can be tailored to yield desired products. nih.govmdpi.com

Endolytic alginate lyases cleave glycosidic bonds randomly within the polymer chain, releasing unsaturated oligosaccharides of varying lengths (di-, tri-, and tetra-saccharides are common). nih.govmdpi.com These endo-type lyases are particularly useful for the large-scale production of oligosaccharides. researchgate.netmdpi.com In contrast, exolytic lyases cleave monomers or dimers from the chain ends. mdpi.com The controlled hydrolysis of sodium alginate or polyM blocks by specific lyases can produce a range of MOS with DPs from 2 to 7. mdpi.comnih.govresearchgate.net These resulting oligosaccharides have attracted significant attention due to their diverse biological activities and potential applications in fields like medicine and functional foods. nih.govvliz.be

Mechanisms of Lyase-Mediated Glycosidic Bond Cleavage

Acidic Degradation Pathways and Mechanisms

This compound, like other polysaccharides, is susceptible to degradation in acidic environments through the hydrolytic cleavage of its glycosidic linkages. mdpi.comresearchgate.net This process is generally less specific than enzymatic degradation and can lead to a broader range of products.

Under acidic conditions (typically below pH 5.0), the glycosidic bonds linking the mannuronate residues are broken via acid-catalyzed hydrolysis. mdpi.comreddit.com The generally accepted mechanism for this reaction involves three primary steps: mdpi.comresearchgate.net

Protonation: The oxygen atom within the glycosidic linkage is protonated, forming a conjugated acid.

Hydrolysis: The conjugated acid is hydrolyzed, leading to the cleavage of the C-O bond. This step results in the formation of a non-reducing terminus and a transient carboxonium ion at the reducing end of the other fragment.

Water Addition: A water molecule rapidly attacks the carboxonium ion, resulting in the formation of a new reducing end and completing the cleavage.

This process breaks down the long polymer chains into smaller fragments, ultimately yielding monosaccharides if the reaction is carried to completion. nih.gov However, alginate can be resistant to complete hydrolysis by inorganic acids. researchgate.net

The rate and extent of the acid-induced degradation of this compound are influenced by several key factors.

Table 2: Factors Affecting Acid-Induced Degradation of this compound

| Factor | Influence on Degradation | Details | Reference |

| pH | Increases with decreasing pH | Degradation rate significantly increases at pH values below 5.0. | mdpi.com |

| Acid Type & Concentration | Stronger acids and higher concentrations increase degradation rate | Strong organic acids (e.g., trifluoroacetic acid, formic acid) are often used. researchgate.net Higher acid concentration can lead to more rapid degradation but also potential side reactions. nih.gov | researchgate.netnih.gov |

| Temperature | Higher temperatures accelerate the hydrolysis reaction | Increased temperature provides the necessary activation energy for bond cleavage. High temperatures combined with high acid concentrations can be harsh. | nih.gov |

| Reaction Time | Longer exposure leads to more extensive degradation | Prolonged hydrolysis time results in smaller fragments and eventually monosaccharides. researchgate.net | researchgate.net |

| Polymer Structure | M/G ratio and block distribution affect susceptibility | Glycosidic linkages between mannuronic and guluronic acid (M-G bonds) are more susceptible to acid hydrolysis than M-M or G-G bonds. mdpi.com Therefore, the M/G ratio and the sequence of the blocks influence the degradation pattern. mdpi.comnih.gov | mdpi.comnih.gov |